3-乙酰基-6-溴香豆素

描述

3-Acetyl-6-bromocoumarin is a coumarin derivative that has exhibited potent antioxidant activity, demonstrated at a rate of 56% . It is used as an intermediate for organic synthesis .

Synthesis Analysis

The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been recently developed . They are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis

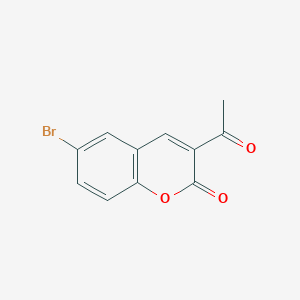

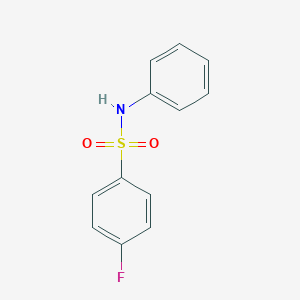

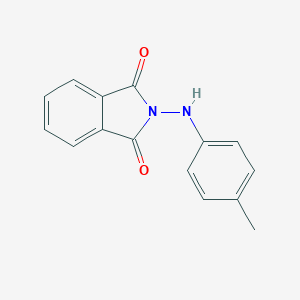

The molecular formula of 3-Acetyl-6-bromocoumarin is C11H7BrO3 . Its average mass is 267.076 Da and its monoisotopic mass is 265.957855 Da .Chemical Reactions Analysis

3-(bromoacetyl)coumarins are used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-6-bromocoumarin include a density of 1.6±0.1 g/cm3, boiling point of 441.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 69.9±3.0 kJ/mol, flash point of 220.7±28.7 °C, index of refraction of 1.614, molar refractivity of 56.7±0.3 cm3, and molar volume of 162.5±3.0 cm3 .科学研究应用

光电性质:3-乙酰基-6-溴香豆素 (ABRC) 由于其半导体行为而在光电应用中显示出潜力,使其可用于二极管和传感器等器件中。光电参数,包括吸收带边缘、质量消光系数和光学带隙,已在不同的溶剂和浓度下进行了研究 (Kurt 等人,2019 年)。

抗病毒活性:某些苯并咪唑-香豆素偶联物(包括衍生自 3-乙酰基-6-溴香豆素的偶联物)已显示出对丙型肝炎病毒的有效性。两种化合物表现出显着的抗病毒活性,表明作为治疗剂开发的潜力 (Hwu 等人,2008 年)。

振动研究:3-乙酰基-6-溴香豆素的红外和拉曼光谱研究提供了对其分子结构和振动特性的见解。这些信息对于了解化合物在不同应用中的行为至关重要 (Ramoji 等人,2010 年)。

化学库合成:通过一锅法合成了功能化的 3-溴香豆素(包括 3-乙酰基-6-溴香豆素在内)。这种方法对于基于香豆素支架生成大型组合化学库非常有价值,在药物发现和其他化学研究中很有用 (Audisio 等人,2010 年)。

抗癌潜力:香豆素衍生物,包括 3-乙酰基-6-溴香豆素,已在癌细胞中显示出抗侵袭和抗迁移特性,证明了作为新型抗癌剂的潜力。还观察到它们在体内抑制肿瘤生长的功效 (Kempen 等人,2003 年)。

抗病毒治疗中的电子转移:对溴香豆素(包括 3-乙酰基-6-溴香豆素)的研究探索了它们通过电子转移反应使病毒失活的作用。这项研究对于了解这些化合物的抗病毒机制非常重要 (Chen 等人,1997 年)。

非线性光学性质:对 3-乙酰基-6-溴香豆素的非线性光学性质的理论研究揭示了其在光学应用中的潜力。该研究涉及计算线性极化率和二次超极化率,表明其在先进光学技术中的有用性 (Castro 等人,2016 年)。

表观遗传学中的溴结构域靶向:对溴结构域(赖氨酸乙酰化的表观遗传读取器)的研究包括对溴香豆素(如 3-乙酰基-6-溴香豆素)的研究。这些化合物与理解染色质结构调控和针对与异常乙酰化相关的疾病制定治疗策略有关 (Filippakopoulos 和 Knapp,2014 年)。

作用机制

Target of Action

3-Acetyl-6-bromocoumarin is a derivative of coumarin . Coumarins and their derivatives are pivotal components of many natural products, pharmaceuticals, and synthetic dyes . They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities . .

Mode of Action

It is known that coumarin derivatives can interact with various biological targets due to their versatile structure .

Biochemical Pathways

3-Acetyl-6-bromocoumarin, as a derivative of coumarin, may affect several biochemical pathways. Coumarin derivatives have been reported to be involved in a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Result of Action

3-Acetyl-6-bromocoumarin has exhibited potent antioxidant activity, demonstrated at a rate of 56% . This suggests that the compound may have a protective effect against oxidative stress in cells.

安全和危害

未来方向

3-(bromoacetyl)coumarin derivatives, including 3-Acetyl-6-bromocoumarin, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus . They also form the basis of numerous chemosensors used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

属性

IUPAC Name |

3-acetyl-6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQYOFLFNKCHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308029 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-6-bromocoumarin | |

CAS RN |

2199-93-1 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 3-Acetyl-6-bromocoumarin?

A1: 3-Acetyl-6-bromocoumarin (molecular formula C11H7BrO3) exhibits a planar coumarin moiety with a slight dihedral angle (6.6°) between the coumarin ring and the acetyl group attached at the C3 position [2]. Spectroscopic data, including IR and NMR (1D and 2D), have been used to characterize the compound and differentiate it from other coumarin derivatives [3].

Q2: What makes 3-Acetyl-6-bromocoumarin potentially suitable for optoelectronic applications?

A2: Research indicates that 3-Acetyl-6-bromocoumarin displays semiconductor behavior, making it a candidate for use in optoelectronic devices. Studies have shown its optical band gap to be within a range suitable for such applications, varying with solvent and concentration. For instance, in DMF and DMSO, the optical band gap was found to be 3.110 eV and 3.092 eV, respectively, at a concentration of 120 µM [1].

Q3: How does the concentration of 3-Acetyl-6-bromocoumarin in solution affect its properties?

A3: Interestingly, increasing the concentration of 3-Acetyl-6-bromocoumarin in solution leads to a decrease in its optical band gap. This effect was observed when the concentration was increased from 27 µM to 23 mM, resulting in a change in the optical band gap from 3.151 eV to 2.823 eV [1]. This characteristic could be potentially exploited for fine-tuning its properties in various applications.

Q4: What computational chemistry methods have been applied to study 3-Acetyl-6-bromocoumarin?

A4: Theoretical studies utilizing computational chemistry methods have provided insights into the properties of 3-Acetyl-6-bromocoumarin. Specifically, simulations and calculations have been employed to investigate its third-order nonlinear optical properties, a crucial aspect for its potential application in optoelectronics [5].

Q5: Have any studies explored the biological activity of 3-Acetyl-6-bromocoumarin?

A5: While 3-Acetyl-6-bromocoumarin itself has not been extensively studied for biological activity, a related derivative, a coumarinyl azo-chalcone incorporating the 3-acetyl-6-bromocoumarin structure (compound 124 in the cited study), showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [3]. This finding suggests that further investigation into the biological effects of 3-Acetyl-6-bromocoumarin and its derivatives could be worthwhile.

Q6: What are the potential future research directions for 3-Acetyl-6-bromocoumarin?

A6: Future research on 3-Acetyl-6-bromocoumarin could focus on several aspects:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)